(S)-3-Thienylglycine

Descripción

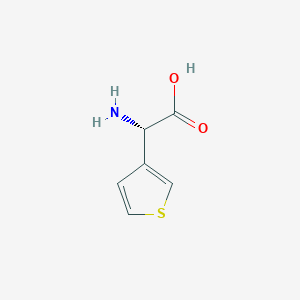

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBBSAQOQTNGF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Thienylglycine: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its structural uniqueness, conferred by the presence of a thiophene ring, makes it a valuable chiral building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Properties and Structure

This compound, with the CAS number 1194-87-2, is a white to off-white solid. Its chemical structure features a chiral center at the alpha-carbon, attached to an amino group, a carboxylic acid group, a hydrogen atom, and a thiophen-3-yl group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | (2S)-2-amino-2-(thiophen-3-yl)acetic acid |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Melting Point | 218-221 °C[1] |

| Boiling Point (Predicted) | 317.5 ± 32.0 °C at 760 mmHg[1] |

| Density (Predicted) | 1.418 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 1.89 ± 0.10[1] |

| Solubility | Sparingly soluble in water[1] |

Structural Representation

The three-dimensional structure of this compound is crucial for its biological activity, determining its interaction with target proteins.

Caption: Chemical structure of this compound.

Experimental Protocols

General Strecker Synthesis for α-Amino Acids

The Strecker synthesis is a classic method for preparing α-amino acids. A generalized workflow is as follows:

Caption: Generalized workflow for Strecker synthesis.

Methodology:

-

Imine Formation: Thiophene-3-carbaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine.

-

Nitrile Addition: A cyanide source, such as potassium cyanide, is added to the imine, resulting in the formation of an α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then subjected to acid hydrolysis, which converts the nitrile group into a carboxylic acid, yielding a racemic mixture of 3-Thienylglycine.

-

Resolution: The racemic mixture is then resolved to isolate the desired (S)-enantiomer. This can be achieved through various methods, including enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.

Enzymatic Synthesis

Enzymatic methods offer a highly enantioselective route to (S)-amino acids. Transaminases are commonly employed for this purpose.

Caption: Enzymatic synthesis workflow.

Methodology:

-

Substrate Preparation: The corresponding α-keto acid, 3-(thiophen-3-yl)-2-oxopropanoic acid, is required as the starting material.

-

Transamination: A suitable transaminase enzyme is used to catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to the α-keto acid. The stereoselectivity of the enzyme ensures the formation of the (S)-enantiomer.

-

Purification: The final product is then purified from the reaction mixture.

Biological Activity and Signaling Pathways

This compound is recognized for its role as a modulator of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, where glycine acts as a co-agonist. Its interaction with these receptors is a key area of research for the development of therapeutics for neurological and psychiatric disorders.

Modulation of NMDA Receptor Signaling

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. This compound can act as a modulator at the glycine binding site on the GluN1 subunit of the NMDA receptor.

Caption: Modulation of NMDA receptor by this compound.

The binding of this compound to the glycine site can either mimic or antagonize the effect of glycine, depending on its specific binding mode and the receptor subtype. This modulation can lead to either an enhancement or a reduction of the NMDA receptor-mediated calcium influx, thereby influencing downstream signaling cascades involved in synaptic plasticity and neuronal excitability. The precise nature of this modulation by this compound is an active area of investigation.

Interaction with Glycine Receptors

In addition to its effects on NMDA receptors, this compound may also interact with inhibitory glycine receptors (GlyRs). These are ligand-gated chloride channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.

Caption: Potential interaction with the Glycine receptor.

The interaction of this compound with GlyRs is less well-characterized than its effects on NMDA receptors. It could potentially act as an agonist, partial agonist, or antagonist at these receptors, thereby influencing inhibitory neurotransmission. Further research is needed to elucidate the specific effects and subtype selectivity of this compound at glycine receptors.

Conclusion

This compound is a molecule of considerable interest due to its unique structure and its potential to modulate key receptors in the central nervous system. This guide has summarized the core chemical properties and provided an overview of potential synthetic routes and biological interactions. For researchers and drug development professionals, this compound represents a promising scaffold for the design of novel therapeutics targeting a range of neurological and psychiatric conditions. Further investigation into its specific pharmacological profile and the development of efficient, scalable synthetic methods will be crucial for realizing its full therapeutic potential.

References

(S)-3-Thienylglycine (CAS: 1194-87-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and medicinal chemistry. Its unique structural features, incorporating a thiophene ring, make it a valuable chiral building block for the synthesis of novel pharmaceutical compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, biological activity, and safety profile of this compound, supported by experimental data and methodologies to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as L-2-(3-Thienyl)glycine, is a white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1194-87-2 |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 240 °C (decomposes) |

| Purity | ≥98% |

| Solubility | Soluble in water |

| SMILES | N--INVALID-LINK--c1ccsc1 |

| InChI Key | BVGBBSAQOQTNGF-YFKPBYRVSA-N |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals, where stereochemistry plays a critical role in biological activity. While various methods for the asymmetric synthesis of α-amino acids have been developed, chemoenzymatic and biocatalytic routes are often favored for their high stereoselectivity and environmentally friendly reaction conditions.

Experimental Protocol: Chemoenzymatic Synthesis

A common approach involves the Strecker synthesis to produce a racemic mixture of 3-thienylglycinonitrile, followed by an enzymatic resolution.

Step 1: Synthesis of racemic 3-thienylglycinonitrile

-

To a stirred solution of 3-thiophenecarboxaldehyde (1 eq.) in methanol, add sodium cyanide (1.1 eq.) and ammonium chloride (1.2 eq.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 3-thienylglycinonitrile.

Step 2: Enzymatic resolution of (±)-3-thienylglycinonitrile

-

Prepare a phosphate buffer solution (pH 8.0) and add the racemic 3-thienylglycinonitrile.

-

Introduce a nitrilase enzyme (e.g., from Pseudomonas fluorescens) to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. The enzyme will selectively hydrolyze the (S)-nitrile to this compound.

-

Monitor the reaction for the formation of the amino acid and the remaining (R)-nitrile.

-

Once the desired conversion is achieved, acidify the reaction mixture to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the enantiomerically pure product.

Biological Activity and Mechanism of Action

This compound's biological effects are primarily attributed to its interaction with amino acid neurotransmitter systems in the central nervous system (CNS) and its influence on plant growth regulation.

Neurological Activity

In the CNS, the amino acid glycine acts as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.[1] this compound, as a structural analog of glycine, is hypothesized to interact with these systems.

-

Glycine Receptors (GlyRs): These are strychnine-sensitive chloride channels. While direct binding data for this compound is limited, related compounds have shown affinity for these receptors.[2]

-

NMDA Receptors: Glycine acts as a mandatory co-agonist at the GluN1 subunit of NMDA receptors, facilitating their activation by glutamate. Studies on related thienyl-containing compounds have demonstrated potent agonist activity at the NMDA receptor glycine site.[3] This suggests that this compound may modulate glutamatergic neurotransmission, a pathway fundamental to learning, memory, and synaptic plasticity.[1][4]

Plant Growth Regulation

This compound has also been investigated for its role as a plant growth regulator. Its effects are likely mediated through interactions with the signaling pathways of key phytohormones such as auxins and gibberellins, which are central to processes like cell elongation, division, and differentiation.[5][6]

Spectroscopic Data

Characterization of this compound is routinely performed using various spectroscopic techniques.

| Technique | Observed Peaks / Data |

| ¹H NMR | Data for the related compound glycine shows characteristic peaks for the α-proton and the amine protons.[7] For this compound, signals corresponding to the thienyl ring protons would also be present. |

| ¹³C NMR | Glycine exhibits resonances for the α-carbon and the carboxyl carbon.[8] The spectrum of this compound would additionally show peaks for the carbons of the thiophene ring. |

| FTIR (cm⁻¹) | Expected characteristic peaks include N-H stretching (amine), C=O stretching (carboxylic acid), C-H stretching (aromatic and aliphatic), and C-S stretching (thiophene).[9][10] |

| Mass Spec. | The fragmentation pattern would likely show a molecular ion peak and characteristic fragments resulting from the loss of the carboxyl group and fragmentation of the thiophene ring.[11][12] |

Toxicological Profile

The safety and toxicological profile of this compound is an important consideration for its potential therapeutic applications. While specific comprehensive toxicity studies on this compound are not widely published, data on the parent amino acid, glycine, can provide some initial insights.

-

Acute Oral Toxicity: For glycine, the LD₅₀ in rats is reported to be 7930 mg/kg, and in mice, it is 4920 mg/kg, indicating low acute toxicity.[13]

-

General Safety: this compound should be handled in accordance with standard laboratory safety procedures. It may cause mild skin and eye irritation.[14]

| Parameter | Value | Species |

| LD₅₀ (Oral) | 7930 mg/kg (for glycine) | Rat |

| LD₅₀ (Oral) | 4920 mg/kg (for glycine) | Mouse |

Conclusion

This compound is a versatile chiral molecule with significant potential in drug discovery and agricultural applications. Its ability to modulate key neurological pathways, particularly the NMDA receptor system, makes it a compound of interest for the development of novel therapeutics for neurological disorders. Further research into its specific receptor binding affinities, in vivo efficacy, and comprehensive toxicological profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers to advance the understanding and application of this promising compound.

References

- 1. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergence of auxin and gibberellin signaling on the regulation of the GATA transcription factors GNC and GNL in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auxin regulation of the gibberellin pathway in pea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. uwaterloo.ca [uwaterloo.ca]

An Overview of (S)-3-Thienylglycine: Physicochemical Properties

This document provides core physicochemical data for (S)-3-Thienylglycine, an amino acid derivative utilized in proteomics research and as a building block in organic synthesis.[1][2][3] Its distinct thiophene ring structure makes it a valuable component in the development of bioactive molecules.[1]

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design in chemical and pharmaceutical research.

| Property | Value |

| Molecular Formula | C₆H₇NO₂S[1][2][3][4][5] |

| Molecular Weight | 157.19 g/mol [1][2][3][4][5] |

| Synonyms | L-2-(3-Thienyl)glycine, H-L-2-(3-Thienyl)glycine[1] |

| CAS Number | 1194-87-2[1][4] |

| Appearance | White powder[1] |

Methodologies and Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound (such as those involving TLC for purity assessment, mentioned to be ≥98%[4]) are highly specific to the laboratory and application. These protocols are typically developed in-house or adapted from specialized literature and are not publicly available in a standardized format. For researchers requiring such procedures, it is recommended to consult peer-reviewed chemical synthesis journals or detailed patent literature.

Logical Relationships

The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.

References

An In-Depth Technical Guide to the Synthesis and Purification of (S)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-3-Thienylglycine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. The document details established synthetic methodologies, including the Strecker synthesis followed by enzymatic resolution, and asymmetric reductive amination. Furthermore, it outlines a robust purification protocol utilizing diastereomeric salt crystallization. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows.

Synthesis of this compound

The enantiomerically pure form of 3-thienylglycine is a valuable chiral building block. Several synthetic strategies have been developed to obtain the desired (S)-enantiomer. This guide focuses on two prominent methods: the classical Strecker synthesis of the racemic mixture followed by enzymatic kinetic resolution, and a direct asymmetric synthesis via reductive amination.

Method 1: Strecker Synthesis and Enzymatic Resolution

This widely-used approach involves the initial synthesis of racemic DL-3-thienylglycine, which is then resolved to isolate the (S)-enantiomer.

1.1.1. Stage 1: Synthesis of Racemic DL-3-Thienylglycine via Strecker Reaction

The Strecker synthesis is a robust method for producing racemic α-amino acids from aldehydes. In this case, 3-thiophenecarboxaldehyde serves as the starting material. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the racemic amino acid.

1.1.2. Stage 2: Enzymatic Kinetic Resolution of N-Acetyl-DL-3-Thienylglycine

Enzymatic kinetic resolution is an efficient method for separating enantiomers. The racemic 3-thienylglycine is first N-acetylated. Subsequently, an acylase enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired this compound from the unreacted N-acetyl-(R)-3-thienylglycine.

Experimental Workflow: Strecker Synthesis and Enzymatic Resolution

Caption: Workflow for the synthesis of this compound via Strecker synthesis and enzymatic resolution.

Method 2: Asymmetric Reductive Amination

Asymmetric reductive amination offers a more direct route to enantiomerically enriched amines and their derivatives. This method involves the condensation of a keto acid with an amine source, followed by a stereoselective reduction of the resulting imine intermediate, catalyzed by a chiral catalyst. For the synthesis of this compound, 3-thienylglyoxylic acid is a suitable starting material.

Experimental Workflow: Asymmetric Reductive Amination

Caption: Workflow for the asymmetric synthesis of this compound via reductive amination.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis of this compound

| Parameter | Method 1: Strecker Synthesis & Enzymatic Resolution | Method 2: Asymmetric Reductive Amination |

| Starting Material | 3-Thiophenecarboxaldehyde | 3-Thienylglyoxylic Acid |

| Overall Yield | 35-45% | 80-90% |

| Enantiomeric Excess (ee) | >98% | >95% |

| Key Reagents | NaCN, NH4Cl, Acylase | Chiral Iridium Catalyst, H2 |

| Number of Steps | 3 (Synthesis, Acetylation, Resolution) | 1 |

Table 2: Purification of this compound

| Parameter | Diastereomeric Salt Crystallization |

| Resolving Agent | (R)-(-)-Mandelic Acid |

| Solvent System | Methanol/Water |

| Recovery Yield | 85-95% |

| Final Purity | >99% |

| Final Enantiomeric Excess (ee) | >99.5% |

Detailed Experimental Protocols

Synthesis of Racemic DL-3-Thienylglycine via Strecker Synthesis

-

Reaction Setup: To a solution of 3-thiophenecarboxaldehyde (1.0 eq) in aqueous ammonia (25%), add ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) at 0-5 °C.

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Intermediate Isolation: Extract the resulting α-amino-3-thienylacetonitrile with a suitable organic solvent (e.g., dichloromethane).

-

Hydrolysis: Subject the isolated aminonitrile to acid hydrolysis by refluxing with concentrated hydrochloric acid for 4-6 hours.

-

Product Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of 3-thienylglycine (approximately pH 6) to precipitate the racemic amino acid.

-

Purification: Filter the precipitate, wash with cold water and then ethanol, and dry under vacuum.

Enzymatic Kinetic Resolution of N-Acetyl-DL-3-Thienylglycine

-

N-Acetylation: Acetylate the racemic DL-3-thienylglycine using acetic anhydride under basic conditions to yield N-acetyl-DL-3-thienylglycine.

-

Enzymatic Reaction: Dissolve the N-acetyl-DL-3-thienylglycine in a buffered aqueous solution (pH 7.0-7.5). Add Acylase I from Aspergillus oryzae (e.g., 1-2% w/w of substrate).

-

Incubation: Incubate the mixture at 37 °C for 24-48 hours with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the release of acetic acid or by chiral HPLC analysis.

-

Separation: After the reaction reaches approximately 50% conversion, acidify the solution to pH 2-3 to precipitate the unreacted N-acetyl-(R)-3-thienylglycine.

-

Isolation of (S)-enantiomer: Separate the precipitate by filtration. The filtrate containing the desired this compound is then passed through an ion-exchange column to isolate the pure amino acid.

Asymmetric Reductive Amination of 3-Thienylglyoxylic Acid

-

Reaction Setup: In a high-pressure reactor, dissolve 3-thienylglyoxylic acid (1.0 eq) and an ammonia source (e.g., ammonium acetate, 5-10 eq) in a suitable solvent such as methanol.

-

Catalyst Addition: Add a chiral iridium catalyst, for example, a complex of [Ir(cod)Cl]2 with a chiral phosphine ligand (e.g., (R)-BINAP), at a catalyst loading of 0.5-1 mol%.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 atm) and stir the reaction mixture at 40-60 °C for 24-48 hours.

-

Work-up: After the reaction is complete, cool the reactor, release the pressure, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by crystallization or chromatography to yield this compound.

Purification of this compound

Diastereomeric Salt Crystallization

This is a classical and highly effective method for the purification and enantiomeric enrichment of chiral compounds.

Purification Workflow: Diastereomeric Salt Crystallization

Caption: Purification workflow for this compound using diastereomeric salt crystallization.

Detailed Protocol for Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the crude this compound (containing some R-enantiomer) in a hot mixture of methanol and water (e.g., 9:1 v/v). Add an equimolar amount of (R)-(-)-mandelic acid.

-

Crystallization: Allow the solution to cool slowly to room temperature and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt, (S)-3-thienylglycinium (R)-mandelate.

-

Isolation: Collect the crystals by filtration and wash with a cold solvent mixture.

-

Liberation of the Amino Acid: Dissolve the diastereomeric salt in water and add a base (e.g., aqueous ammonia) to adjust the pH to the isoelectric point of 3-thienylglycine (~pH 6). This will precipitate the free this compound, while the (R)-mandelic acid remains in solution as its salt.

-

Final Purification: Filter the precipitated this compound, wash thoroughly with cold water, and dry under vacuum to obtain the highly pure product.

Conclusion

This technical guide has detailed two effective synthetic routes and a robust purification method for obtaining high-purity this compound. The choice of synthesis method will depend on factors such as scale, cost, and available equipment. The Strecker synthesis followed by enzymatic resolution is a well-established and reliable method, while asymmetric reductive amination offers a more direct and potentially more efficient route. Diastereomeric salt crystallization remains a highly effective technique for achieving excellent enantiomeric and chemical purity. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Spectroscopic Analysis of (S)-3-Thienylglycine: A Technical Guide

Introduction

(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its unique thienyl side chain imparts distinct chemical and biological properties to peptides and other pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectroscopic data for this compound, the following tables present predicted values based on the known spectral characteristics of the thiophene ring, the amino acid moiety, and data from structurally related compounds. These tables serve as a robust reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: D₂O

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.4 - 7.6 | m | Thienyl H-5 |

| ~7.2 - 7.4 | m | Thienyl H-2 |

| ~7.0 - 7.2 | m | Thienyl H-4 |

| ~4.5 - 4.7 | s | α-CH |

| 4.8 (variable) | s | NH₂, COOH (in D₂O) |

Note: The chemical shifts of the thienyl protons can be complex due to second-order coupling effects. The exact positions and multiplicities may vary depending on the solvent and pH.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: D₂O

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C=O |

| ~135 - 140 | Thienyl C-3 |

| ~128 - 132 | Thienyl C-5 |

| ~125 - 128 | Thienyl C-2 |

| ~122 - 125 | Thienyl C-4 |

| ~55 - 60 | α-C |

Table 3: Predicted IR Absorption Data for this compound

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (thienyl) |

| 3200 - 2800 | Broad, Strong | N-H stretch (amino acid), O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amino acid) |

| ~1500, ~1400 | Medium | C=C stretch (thienyl ring) |

| ~800 - 700 | Strong | C-H out-of-plane bend (thienyl) |

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (amu) | Interpretation |

| 158.03 | [M+H]⁺ (Molecular ion + proton) |

| 112.01 | [M+H - HCOOH]⁺ (Loss of formic acid) |

| 84.02 | [Thienyl-CH=NH₂]⁺ (Fragment from α-cleavage) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Ensure complete dissolution, gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at 4.79 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile with a small amount of formic acid (0.1%) to promote ionization.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer equipped with an ESI source.

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂): Flow rate adjusted for a stable spray.

-

Drying Gas (N₂): Temperature set to 200-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition and Analysis:

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire the full scan mass spectrum.

-

For fragmentation analysis (MS/MS), select the precursor ion corresponding to [M+H]⁺ and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting product ion spectrum to determine the fragmentation pattern.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

(S)-3-Thienylglycine: A Technical Guide to Chiral Purity and Enantiomeric Excess

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Thienylglycine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the methods used to determine and achieve high chiral purity and enantiomeric excess (e.e.) of this compound, with a focus on experimental protocols and quantitative data analysis.

Determination of Enantiomeric Excess

The accurate determination of the enantiomeric excess of this compound is critical for quality control in its synthesis and application. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates the enantiomers of a racemic mixture, allowing for the quantification of each. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

Experimental Protocol: Chiral HPLC Analysis of 3-Thienylglycine Enantiomers

This protocol is a general guideline and may require optimization for specific equipment and sample matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A Pirkle-type column, such as one based on (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid, has been shown to be effective for separating enantiomers of related glycine derivatives.[1] Other commercially available chiral columns for amino acid separation can also be tested.

-

Data acquisition and processing software.

Reagents:

-

Mobile Phase Solvents: HPLC-grade n-hexane, 1,2-dichloroethane, and methanol.[1]

-

This compound reference standard.

-

Racemic (DL)-3-Thienylglycine.

-

Sample solvent: A mixture compatible with the mobile phase in which the sample is fully soluble.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in a predetermined ratio. A typical starting point for a normal-phase separation on a Pirkle-type column could be a mixture of n-hexane, 1,2-dichloroethane, and methanol. The exact ratio should be optimized to achieve the best resolution between the enantiomeric peaks.[1]

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard.

-

Prepare a stock solution of the racemic (DL)-3-Thienylglycine.

-

Prepare the sample solution of this compound to be analyzed at a known concentration.

-

-

Chromatographic Analysis:

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Inject the this compound reference standard to confirm the peak identity.

-

Inject the sample solution.

-

-

Data Analysis:

-

Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Logical Workflow for Chiral HPLC Analysis

Caption: Workflow for determining the enantiomeric excess of this compound using chiral HPLC.

Methods for Achieving High Chiral Purity

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. While various methods exist for the asymmetric synthesis of α-amino acids, achieving high enantioselectivity often requires careful selection of chiral catalysts and reaction conditions. Highly enantioselective methods for the synthesis of D and L α-amino acids have been developed that yield products with excellent enantiomeric excess.[2]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted and thus enriched. Lipases are commonly used enzymes for the resolution of chiral compounds.

Experimental Protocol: Enzymatic Kinetic Resolution of DL-3-Thienylglycine (General Approach)

This protocol provides a general framework for the enzymatic resolution of a racemic amino acid. Specific enzymes, acyl donors, and solvents will need to be screened and optimized for DL-3-Thienylglycine.

Materials:

-

Racemic DL-3-Thienylglycine.

-

Lipase (e.g., from Candida antarctica).

-

Acyl donor (e.g., vinyl acetate, vinyl butyrate).[3]

-

Organic solvent (e.g., heptane, isooctane).[3]

-

Buffer solution (if conducting hydrolysis).

-

Magnetic stirrer and temperature-controlled water bath.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the racemic DL-3-Thienylglycine in the chosen organic solvent.

-

Addition of Reagents: Add the acyl donor and the lipase to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature. The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by chiral HPLC.

-

Reaction Quench and Workup: Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the enzyme.

-

Separation: The resulting mixture will contain the acylated (R)-3-Thienylglycine and the unreacted this compound. These can be separated by standard chromatographic techniques or by extraction based on their different chemical properties.

-

Deprotection (if necessary): The acylated (R)-enantiomer can be hydrolyzed to obtain the free amino acid.

-

Purity Analysis: Determine the enantiomeric excess of the recovered this compound using the chiral HPLC method described in Section 1.1.

Signaling Pathway for Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution of DL-3-Thienylglycine.

Quantitative Data on Enantiomeric Excess

While specific data for the enantiomeric excess of this compound from various methods is not abundantly available in the reviewed literature, results from closely related compounds demonstrate the high levels of purity that can be achieved.

| Method | Compound | Enantiomeric Excess (e.e.) | Reference |

| Enzymatic Kinetic Resolution | Tertiary Benzyl Bicyclic Alcohols | 96-99% | [3] |

| Asymmetric Synthesis | General D and L α-Amino Acids | "Excellent ee's" | [2] |

These examples highlight the potential of enzymatic and asymmetric synthetic methods to produce this compound with very high chiral purity, likely exceeding 95% e.e.

Application in Drug Development: The Synthesis of Duloxetine

This compound is a key intermediate in the synthesis of the antidepressant drug Duloxetine. The chiral integrity of this compound is directly transferred to the final drug molecule, making its enantiomeric purity a critical quality attribute.

Simplified Synthetic Workflow from this compound to Duloxetine

Caption: Simplified synthetic route to Duloxetine starting from this compound.

Conclusion

The chiral purity and enantiomeric excess of this compound are critical parameters for its successful application in pharmaceutical synthesis. This technical guide has outlined the primary analytical techniques for determining enantiomeric excess, with a focus on chiral HPLC. Furthermore, it has detailed the key methodologies, particularly enzymatic kinetic resolution, for achieving high levels of chiral purity. The importance of maintaining this purity is underscored by its role as a key building block in the synthesis of drugs such as Duloxetine. For researchers and drug development professionals, a thorough understanding and implementation of these analytical and synthetic strategies are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

- 1. Enantiomeric separation of beta-blockers by HPLC using (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]

- 3. scielo.br [scielo.br]

An In-depth Technical Guide to Thienylglycine Compounds: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienylglycine and its derivatives represent a significant class of non-proteinogenic amino acids that have garnered substantial interest in medicinal chemistry and drug development. The incorporation of the thiophene moiety imparts unique physicochemical and biological properties, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of thienylglycine compounds. It details experimental protocols for their synthesis and for assessing their biological activities, presents key quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Discovery and History

Physicochemical Properties of Thienylglycine Enantiomers

Thienylglycine exists as a pair of enantiomers, (R)-2-thienylglycine and (S)-2-thienylglycine, which possess distinct stereochemistry that can significantly influence their biological activity. The physicochemical properties of these enantiomers are crucial for their application in drug design and development.

| Property | (R)-2-Thienylglycine | (S)-2-Thienylglycine | Reference |

| Molecular Formula | C₆H₇NO₂S | C₆H₇NO₂S | [1][3] |

| Molecular Weight | 157.19 g/mol | 157.19 g/mol | [1][3] |

| Appearance | White to off-white powder | White to off-white powder | |

| CAS Number | 65058-23-3 | 43189-45-3 | [3] |

| IUPAC Name | (2R)-2-amino-2-(thiophen-2-yl)acetic acid | (2S)-2-amino-2-(thiophen-2-yl)acetic acid | [1][3] |

| XLogP3 | -2.0 | -2.0 | [1][3] |

| Hydrogen Bond Donor Count | 2 | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [1][3] |

| Rotatable Bond Count | 2 | 2 | [1][3] |

| Exact Mass | 157.019749 g/mol | 157.019749 g/mol | [1][3] |

| Topological Polar Surface Area | 91.6 Ų | 91.6 Ų | [1][3] |

| Boiling Point (Predicted) | 311.8 °C at 760 mmHg | 311.8 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.4 g/cm³ | 1.4 g/cm³ | [4] |

Synthesis and Experimental Protocols

The synthesis of thienylglycine and its derivatives is most commonly achieved through well-established methods for α-amino acid synthesis, with the Strecker synthesis being a primary route.

Strecker Synthesis of 2-Thienylglycine

The Strecker synthesis is a three-component reaction involving an aldehyde (2-thiophenecarboxaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Experimental Workflow for Strecker Synthesis

Caption: Workflow for the Strecker synthesis of 2-thienylglycine.

Detailed Methodology:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to a stirred solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol at 0-5 °C.

-

A solution of potassium cyanide (1.1 eq) in water is then added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for several hours to overnight.

-

The resulting α-aminonitrile can be extracted with an organic solvent (e.g., diethyl ether) and the solvent evaporated under reduced pressure.

-

-

Hydrolysis of the α-Aminonitrile:

-

The crude α-aminonitrile is refluxed with a strong acid, such as 6M hydrochloric acid, for several hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then cooled to room temperature.

-

-

Isolation and Purification:

-

The acidic solution is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of water and the pH is carefully adjusted to the isoelectric point of thienylglycine (around pH 6) with a base (e.g., ammonium hydroxide).

-

The precipitated racemic 2-thienylglycine is collected by filtration, washed with cold water and ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).[4][5][6]

-

Biological Activities and Applications

Thienylglycine derivatives have demonstrated a broad spectrum of biological activities, with notable applications in neuroscience and as antifungal agents. The thiophene ring is considered a bioisostere of the phenyl ring, and its incorporation can modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.

Neuroprotective Effects and Mechanism of Action

Thienylglycine derivatives, particularly those analogous to phenylglycine, have been investigated as modulators of excitatory amino acid receptors, specifically metabotropic glutamate receptors (mGluRs). Phenylglycine derivatives have been shown to act as competitive antagonists at various mGluR subtypes.[7][8][9][10][11] This antagonistic activity is believed to be a key mechanism behind their neuroprotective effects, as excessive glutamate receptor activation (excitotoxicity) is implicated in a variety of neurodegenerative disorders.

Signaling Pathway of mGluR Antagonism in Neuroprotection

Caption: Proposed signaling pathway for neuroprotection by thienylglycine derivatives via mGluR antagonism.

Quantitative Data on Neuroprotective Activity of Related Compounds:

| Compound | Assay | Target/Model | Activity (EC₅₀/IC₅₀) | Reference |

| Phenylglycine Derivative | Glutamate-induced neurotoxicity | HT-22 hippocampal cells | EC₅₀ in µM range | [12][13] |

| MPEP (mGluR5 Antagonist) | NMDA-induced neurotoxicity | Cortical neurons | Neuroprotective at 20-200 µM | [14] |

| MK-801 (NMDA Antagonist) | H₂O₂-induced cytotoxicity | Hippocampal neurons | Neuroprotective at 5-20 µM | [15] |

Experimental Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Toxicity

This protocol is adapted for screening compounds for neuroprotective effects against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT-22 or SH-SY5Y).[16]

-

Cell Culture:

-

Maintain the neuronal cell line in the recommended growth medium and conditions.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment and Glutamate Challenge:

-

Prepare serial dilutions of the thienylglycine test compounds in the assay medium.

-

Pre-treat the cells with the test compounds for a specified period (e.g., 1-2 hours).

-

Introduce a final concentration of glutamate known to induce significant cell death (e.g., 5 mM for HT-22 cells).

-

Include appropriate controls: vehicle-treated cells, glutamate-only treated cells, and positive control (a known neuroprotective agent).

-

-

Assessment of Cell Viability:

-

After a 24-hour incubation period, assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the concentration-response curves and determine the EC₅₀ values for the neuroprotective effects of the test compounds.

-

Antifungal Activity

Thiophene-containing compounds have been widely investigated for their antifungal properties. The sulfur atom in the thiophene ring can interact with biological targets in fungi, and the overall molecular structure can be tailored to enhance potency and spectrum of activity.

Quantitative Data on Antifungal Activity of Thiophene Derivatives:

| Compound | Fungal Species | Activity (MIC) | Reference |

| Thiazole derivative | Candida albicans | 0.008–7.81 µg/mL | [17] |

| 2-Acylhydrazino-5-arylpyrrole derivative | Candida albicans | 0.39-3.12 µg/mL | [18][19] |

| Thiophene derivative (Protiofate) | Yeasts and filamentous fungi | Good inhibitory activity | [6] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[18][20][21]

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of the thienylglycine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in 96-well microtiter plates using RPMI-1640 medium.

-

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in RPMI-1640 medium to the final required concentration.

-

-

Inoculation and Incubation:

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted test compound.

-

Include a drug-free growth control and a sterility control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.

-

Conclusion

Thienylglycine and its derivatives are a versatile class of compounds with significant potential in drug discovery and development. Their synthesis is readily achievable through established methods, and their unique structural features have led to promising biological activities, particularly as neuroprotective agents through the antagonism of metabotropic glutamate receptors and as antifungal agents. The data and protocols presented in this guide provide a valuable resource for researchers and scientists working in these fields, facilitating further exploration and development of novel thienylglycine-based therapeutics.

References

- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijmcmed.org [ijmcmed.org]

- 16. Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of (S)-3-Thienylglycine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Thienylglycine is a non-proteinogenic amino acid and a valuable chiral building block in the synthesis of various pharmaceuticals. Its incorporation into drug candidates can significantly influence their pharmacological properties. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on chemoenzymatic methods that offer high enantioselectivity and yields. The protocols are intended to be a practical guide for researchers in organic synthesis and drug development.

Introduction

The asymmetric synthesis of non-natural α-amino acids is of great interest in medicinal chemistry due to their role in creating novel peptides and small molecule drugs with enhanced biological activity and metabolic stability. This compound, in particular, is a key intermediate for several important therapeutic agents. This application note details a robust chemoenzymatic approach for its preparation, starting from a prochiral keto acid. This method leverages the high stereoselectivity of enzymes, providing an efficient and environmentally friendly route to the target molecule.

Synthesis Pathway Overview

The chemoenzymatic synthesis of this compound involves two main stages: the chemical synthesis of the precursor (3-thienyl)glyoxylic acid, followed by an enantioselective reductive amination catalyzed by an engineered leucine dehydrogenase.

Figure 1: Overall workflow for the chemoenzymatic synthesis of this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chemical Synthesis | 3-Bromothiophene, n-BuLi, Diethyl oxalate | (3-Thienyl)glyoxylic acid | ~90 | N/A |

| Enzymatic Reductive Amination | (3-Thienyl)glyoxylic acid, NH₄⁺, NADH | This compound | >95 | >99 |

Experimental Protocols

Protocol 1: Synthesis of (3-Thienyl)glyoxylic acid

This protocol describes the synthesis of the prochiral keto acid precursor.

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethyl oxalate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Lithiation: To a solution of 3-bromothiophene (1 equivalent) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.

-

Acylation: To the resulting solution, add diethyl oxalate (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Saponification: Combine the organic layers and wash with brine. Concentrate the organic phase under reduced pressure. Dissolve the crude product in a solution of NaOH (2 equivalents) in a 1:1 mixture of water and ethanol. Stir at room temperature for 2 hours.

-

Isolation: Acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield (3-thienyl)glyoxylic acid as a solid.

Protocol 2: Enzymatic Asymmetric Synthesis of this compound

This protocol details the enantioselective reductive amination of the keto acid to the desired (S)-amino acid.

Materials:

-

(3-Thienyl)glyoxylic acid

-

Engineered Leucine Dehydrogenase (LeuDH)

-

Glucose Dehydrogenase (GDH)

-

Ammonium formate (NH₄HCO₂)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH) or oxidized form (NAD⁺) if using a cofactor regeneration system

-

D-Glucose

-

Phosphate buffer (pH 7.5)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.5).

-

Addition of Reactants: To the buffer, add (3-thienyl)glyoxylic acid (1 equivalent, e.g., 50 mM). Then add ammonium formate (5 equivalents) as the amine source, D-glucose (1.2 equivalents) for cofactor regeneration, and a catalytic amount of NAD⁺ (e.g., 1 mM).

-

Enzyme Addition: Add the engineered Leucine Dehydrogenase and Glucose Dehydrogenase to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-5 mg/mL for each enzyme.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.

-

Work-up and Isolation: Upon completion, terminate the reaction by adding an equal volume of a water-miscible organic solvent like isopropanol to precipitate the enzymes. Centrifuge the mixture to remove the precipitated protein.

-

Purification: The supernatant containing the product can be purified by ion-exchange chromatography. Adjust the pH of the supernatant to the isoelectric point of this compound to induce precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure this compound.

Signaling Pathway and Logical Relationship Diagrams

Figure 2: Enzymatic cascade for the asymmetric synthesis of this compound.

Application Notes and Protocols for the Incorporation of (S)-3-Thienylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance the therapeutic properties of peptides.[1][2] (S)-3-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene moiety, offers unique structural and electronic properties that can be leveraged to improve peptide stability, receptor binding affinity, and bioavailability.[1] The thiophene ring can introduce novel hydrogen bonding capabilities and electronic characteristics, which are pivotal for fine-tuning interactions between a peptide and its biological target.[1] These custom-synthesized peptides have a wide array of potential applications, including the development of novel diagnostics and therapeutic agents.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. A primary challenge in the synthesis of peptides containing arylglycines, such as this compound, is the susceptibility to racemization at the α-carbon during the coupling step. This guide addresses this challenge by providing optimized protocols to minimize epimerization and ensure the stereochemical integrity of the final peptide product.

Data Presentation: Coupling Strategies and Expected Outcomes

The choice of coupling reagent and base is critical to minimize racemization when incorporating this compound. The following table summarizes the expected outcomes for different coupling conditions based on studies with the analogous compound, phenylglycine. The data represents the percentage of the desired diastereomer.

| Coupling Reagent | Base | Expected % of Correct Diastereomer (L-D Isomer) | Reference |

| HATU | DIPEA | ~85% | [3] |

| HBTU | DIPEA | ~82% | [3] |

| PyBOP | DIPEA | ~83% | [3] |

| COMU | TMP | >98% | [3] |

| DEPBT | DMP | >98% | [3] |

Data adapted from studies on phenylglycine, a structurally similar arylglycine.[3] Abbreviations: HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, DIPEA: N,N-Diisopropylethylamine, TMP: 2,4,6-Trimethylpyridine, DMP: 2,6-Dimethylpyridine.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu strategy.

Resin Selection and Preparation

-

Resin Choice : For C-terminal amide peptides, Rink Amide resin is recommended. For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin or Wang resin can be used.[4]

-

Protocol :

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[4]

-

Drain the DMF.

-

Fmoc Deprotection

-

Reagent : 20% piperidine in DMF.

-

Protocol :

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).[5]

-

Coupling of this compound (Racemization-Suppressed Protocol)

This protocol is optimized to minimize epimerization of the this compound residue.

-

Reagents :

-

Fmoc-(S)-3-Thienylglycine (3 equivalents relative to resin loading)

-

COMU (3 equivalents) or DEPBT (3 equivalents)

-

2,4,6-Trimethylpyridine (TMP) (4 equivalents) or 2,6-Dimethylpyridine (DMP) (4 equivalents)

-

DMF (peptide synthesis grade)

-

-

Protocol :

-

In a separate vial, dissolve Fmoc-(S)-3-Thienylglycine and COMU (or DEPBT) in DMF.

-

Add TMP (or DMP) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling of Standard Amino Acids

For amino acids other than this compound, standard coupling protocols can be used.

-

Reagents :

-

Fmoc-protected amino acid (3 equivalents)

-

HCTU or HATU (3 equivalents)

-

DIPEA (4 equivalents)

-

DMF

-

-

Protocol :

-

Dissolve the Fmoc-amino acid and HCTU/HATU in DMF.

-

Add DIPEA and pre-activate for 2-5 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate for 30-60 minutes.

-

Perform a Kaiser test to monitor completion.

-

Wash the resin as described in the previous step.

-

Cleavage and Deprotection

-

Reagent : Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

-

Protocol :

-

Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.[5]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[5]

-

Dry the crude peptide pellet under vacuum.

-

Purification and Analysis

-

Method : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

-

Protocol :

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and analyze by analytical HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc solid-phase peptide synthesis incorporating this compound.

Logical Relationship in Peptide Drug Discovery

Caption: Logical workflow for the design and evaluation of peptides containing this compound.

Conclusion

The incorporation of this compound into peptides holds significant promise for the development of next-generation therapeutics with enhanced pharmacological profiles. While the synthesis of peptides containing arylglycines requires careful optimization to prevent racemization, the use of appropriate coupling reagents such as COMU or DEPBT with sterically hindered bases can ensure the production of the desired stereoisomer with high fidelity. The protocols outlined in this document provide a robust framework for researchers to successfully synthesize and evaluate peptides containing this compound, thereby facilitating the exploration of their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Amino acid- and peptide-conjugated heterocyclic compounds: A comprehensive review of Synthesis Strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

(S)-3-Thienylglycine: A Versatile Scaffold in Medicinal Chemistry

(S)-3-Thienylglycine, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry due to its unique structural features. The thiophene ring, a bioisostere of the phenyl ring, offers modulated physicochemical properties, while the chiral amino acid backbone provides a scaffold for stereoselective synthesis. This document details the application of this compound and its derivatives in the development of antiplatelet agents, N-Methyl-D-Aspartate (NMDA) receptor modulators, and antiviral compounds.

Application in Antiplatelet Drug Discovery

This compound derivatives are key components in the synthesis of potent antiplatelet agents, particularly antagonists of the P2Y12 receptor. This receptor plays a crucial role in ADP-induced platelet aggregation, a key event in thrombosis.

Signaling Pathway of P2Y12 Receptor Antagonism

Caption: P2Y12 receptor signaling cascade and its inhibition by this compound derivatives.

Quantitative Data of Thienopyridine P2Y12 Receptor Antagonists

| Compound | Target | Activity | Assay | Reference |

| Ticagrelor | P2Y12 Receptor | Reversible Antagonist | Platelet Aggregation Assay | [1][2] |

| Prasugrel | P2Y12 Receptor | Irreversible Antagonist | Platelet Aggregation Assay | [2] |

| DV-127 | P2Y12 Receptor | Antagonist | Platelet Aggregation Assay | [3] |

Experimental Protocol: Synthesis of a Key Ticagrelor Intermediate

This protocol describes a plausible synthesis of a key intermediate for Ticagrelor, which could be conceptually derived from this compound precursors. The synthesis involves the condensation of a pyrimidine amine with a cyclopentyl derivative, followed by diazotization to form the triazolopyrimidine core[4][5].

Caption: Workflow for the synthesis of a key Ticagrelor intermediate.

Materials:

-

Pyrimidine amine derivative (14)

-

Cyclopentyl derivative (13)

-

Ethylene glycol

-

Resin-NO2

-

Acetonitrile

-

Water

-

Ethyl acetate

-

n-Heptane

-

Hydrochloric acid

-

Sodium chloride

Procedure:

-

Condensation: In a reaction vessel, dissolve the pyrimidine amine derivative (14) and the cyclopentyl derivative (13) in ethylene glycol. Heat the mixture to facilitate the condensation reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and add water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate (15) as a syrup[4].

-

Purification: Dissolve the syrup in ethyl acetate, heat, and add n-heptane to precipitate the purified intermediate. Filter and dry the solid.

-

Diazotization: Dissolve the intermediate (15) in a mixture of acetonitrile and water. Add Resin-NO2 to the solution and stir at room temperature. Monitor the reaction by TLC.

-

Isolation: After the reaction is complete, filter off the resin and wash with dichloromethane. Dilute the filtrate with water and extract the product with an organic solvent.

-

Final Purification: Wash the organic layer, dry, and concentrate to yield the triazolopyrimidine intermediate (16)[4].

Application as NMDA Receptor Modulators

Derivatives of this compound have been investigated as potent and selective modulators of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

Quantitative Pharmacological Data of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives

The following table summarizes the potency (EC50) and efficacy (Rmax) of representative compounds at different NMDA receptor subtypes[6][7].

| Compound | GluN1/2A (EC50, µM) | GluN1/2A (Rmax, %) | GluN1/2C (EC50, µM) | GluN1/2C (Rmax, %) | GluN1/2D (EC50, µM) | GluN1/2D (Rmax, %) | |---|---|---|---|---|---| | 8d | - | - | - | 864 | - | - | | 8j | 0.018 | - | 0.0029 | - | 0.016 | - |

Rmax is expressed as a percentage of the maximal response to glycine.

Experimental Protocol: Synthesis of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives

This protocol is based on the synthesis of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues and can be adapted for the thienyl derivatives[8].

Caption: General workflow for the synthesis of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives.

Materials:

-

(R)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid

-

Substituted thiophenecarboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Coupling Reaction: To a solution of the substituted thiophenecarboxylic acid in DMF, add EDC, HOBt, and DIPEA. Stir the mixture at room temperature. Add a solution of (R)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid in DMF and continue stirring overnight.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a mixture of TFA and DCM. Stir the solution at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent to remove residual TFA. The final product can be further purified by preparative HPLC if necessary.

Application as Antiviral Agents

The thienyl moiety is present in various compounds exhibiting antiviral activity. This compound can serve as a scaffold for the synthesis of novel antiviral agents targeting different viruses.

Quantitative Data of Thienyl-Containing Antiviral Compounds

| Compound | Virus Target | Activity (IC50) | Assay | Reference |

| TA-Am (1) | Influenza A (H3N2) | > 241.5 µg/mL | In vitro antiviral assay | [9] |

| TA-Rim (2) | Influenza A (H3N2) | > 227.1 µg/mL | In vitro antiviral assay | [9] |

| Boc-Os-Hda-TA (8) | Influenza A (H3N2) | 18.52 µg/mL | In vitro antiviral assay | [9] |

| Thienyl-containing diol derivative | HIV-1 Protease | Nanomolar range | Enzyme inhibition assay | [4] |

Experimental Protocol: Synthesis of Thienyl-Based Amides of Anti-influenza Drugs

This protocol describes the synthesis of thienyl-based amides of amantadine and oseltamivir, demonstrating the utility of the thienyl scaffold in developing antiviral agents[9].

Caption: Synthetic workflow for thienyl-based amides of anti-influenza drugs.

Materials:

-

3-(2-thienyl)acrylic acid (TA)

-

Amantadine hydrochloride or Oseltamivir derivative

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Amide Coupling: To a solution of 3-(2-thienyl)acrylic acid in dichloromethane, add TBTU and triethylamine. Stir the mixture at room temperature to activate the carboxylic acid.

-